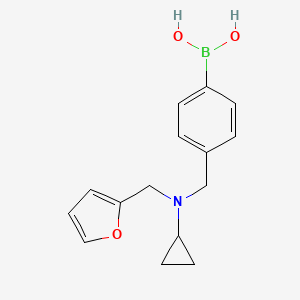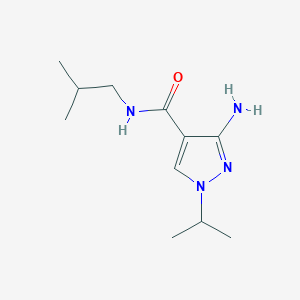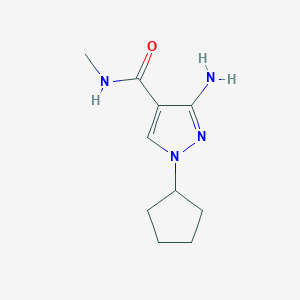-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747267.png)
[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring a pyrrole and a pyrazole ring, each substituted with a methyl group The presence of a trifluoromethyl group on the pyrazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyrazole intermediates, followed by their functionalization and coupling.
Preparation of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under reflux conditions.
Coupling Reaction: The final step involves coupling the pyrrole and pyrazole intermediates using a suitable linker, such as a methyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group on the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Unique due to the presence of both pyrrole and pyrazole rings with a trifluoromethyl group.
(1-methyl-1H-pyrrol-2-yl)methylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its trifluoromethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high binding affinity and specificity.
Properties
Molecular Formula |
C12H15F3N4 |
|---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C12H15F3N4/c1-18-5-3-4-9(18)7-16-8-10-6-11(12(13,14)15)17-19(10)2/h3-6,16H,7-8H2,1-2H3 |
InChI Key |
BIUGOJVPZOYAGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11747193.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747203.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747210.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747216.png)
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747220.png)
![1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11747226.png)


![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747243.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747251.png)
![1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747252.png)
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride](/img/structure/B11747271.png)
